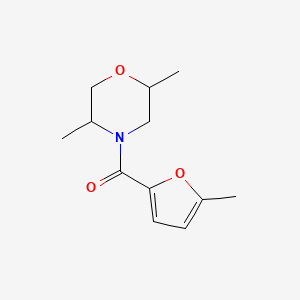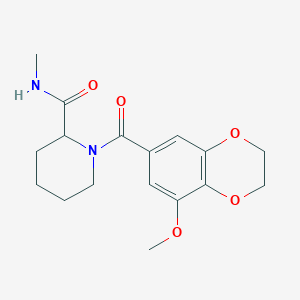
(2,5-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone, also known as DMFMM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMFMM is a heterocyclic compound that contains a morpholine ring and a furan ring, which makes it a unique compound with diverse applications.
Wirkmechanismus
The mechanism of action of (2,5-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone is not fully understood, but it is believed to work by inhibiting the growth of cancer cells and fungi. (2,5-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone has been shown to interact with specific enzymes and proteins, leading to the inhibition of cellular processes that are essential for the growth and survival of cancer cells and fungi.
Biochemical and Physiological Effects
(2,5-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone has been shown to have significant biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells, leading to the inhibition of tumor growth. (2,5-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone has also been shown to inhibit the growth of fungi by disrupting their cell membranes.
Vorteile Und Einschränkungen Für Laborexperimente
(2,5-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. (2,5-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone is also relatively inexpensive, making it an attractive option for researchers with limited budgets. However, (2,5-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of (2,5-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone in scientific research. One potential application is in the development of novel chemotherapeutic agents for the treatment of cancer. (2,5-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone has been shown to have significant anticancer properties, and further research is needed to explore its potential as a cancer treatment. Another potential application is in the development of antifungal drugs. (2,5-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone has been shown to have significant antifungal properties, and further research is needed to explore its potential as an antifungal agent.
Conclusion
In conclusion, (2,5-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone is a unique compound with diverse applications in scientific research. It has significant anticancer and antifungal properties and has been used in the development of novel chemotherapeutic agents and antifungal drugs. Further research is needed to explore its potential in these areas and to identify new applications for this compound.
Synthesemethoden
(2,5-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone can be synthesized through a multistep process that involves the reaction of 2,5-dimethylmorpholine with 2,5-dimethylfuran-2-carboxylic acid. The reaction is catalyzed by a strong acid, and the resulting product is purified through a series of chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
(2,5-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone has been extensively studied for its potential applications in various fields of scientific research. It has been found to have significant anticancer properties and has been used in the development of novel chemotherapeutic agents. (2,5-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone has also been shown to possess antifungal properties and has been used in the development of antifungal drugs.
Eigenschaften
IUPAC Name |
(2,5-dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-8-7-15-10(3)6-13(8)12(14)11-5-4-9(2)16-11/h4-5,8,10H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZXELGGUYUWHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CO1)C)C(=O)C2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3-ethoxyphenyl)methyl]pyrimidin-2-amine](/img/structure/B7571351.png)

![2-(1H-indol-3-yl)-N-[2-(1-methylimidazol-2-yl)ethyl]acetamide](/img/structure/B7571363.png)


![3,5-dimethyl-N-[4-(1H-pyrazol-5-yl)phenyl]-1,2-oxazole-4-sulfonamide](/img/structure/B7571394.png)

![1-[3-[(5-Propan-2-yl-1,2,4-oxadiazol-3-yl)methoxy]phenyl]ethanone](/img/structure/B7571398.png)
![5-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)pyrrolidin-2-one](/img/structure/B7571399.png)



![2-Methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propan-2-ol](/img/structure/B7571424.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methanamine](/img/structure/B7571426.png)